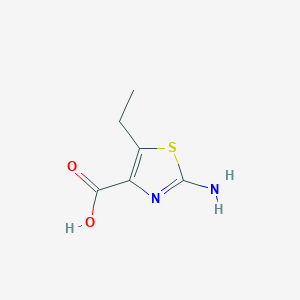

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXVYYCBTZEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid (molecular formula C₆H₈N₂O₂S , molecular weight 172.21 g/mol ) features a thiazole ring substituted with an ethyl group at position 5, an amino group at position 2, and a carboxylic acid at position 4. While its density and melting point remain unreported, the compound is typically stored as a powder at room temperature. The SMILES string CCC1=C(N=CS1)C(=O)O and InChIKey ZDVXVYYCBTZEHO-UHFFFAOYSA-N confirm its planar structure, critical for interactions in biological systems.

Solid-Phase Synthesis Using Phosphorus Pentachloride

Reaction Mechanism and Optimization

The most efficient method, detailed in patent CN103936691A, involves a solvent-free solid-phase reaction combining thiosemicarbazide , carboxylic acid , and phosphorus pentachloride (PCl₅) in a 1:1–1.2:1–1.2 molar ratio. Grinding reagents at room temperature initiates cyclization, forming the thiadiazole intermediate. Subsequent treatment with an alkaline solution (pH 8–8.2) yields the target compound after recrystallization.

Key Advantages:

Traceless Linker-Based Solid-Phase Synthesis

Merrifield Resin Functionalization

Aizhan Abdildinova and Young-Dae Gong developed a multi-step approach starting with Merrifield resin. Sulfur linker attachment followed by cyclization with 4-amino-thiazole-5-carboxylic acid resin enables sequential amide couplings at C4 and C5 positions.

Performance Metrics:

Modified Hantzsch Thiazole Synthesis

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Anticancer Properties

Research has demonstrated that certain derivatives of 2-amino-thiazole compounds possess anticancer properties. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their anti-proliferative effects on human leukemia cells (K563). These compounds exhibited promising cytotoxicity, indicating their potential in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies suggest that 2-amino-thiazole derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in cognitive function .

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its structural features allow for modifications that can lead to the development of new materials with specific properties. For example, it has been used in the synthesis of azo dyes, which are important in the textile industry due to their vibrant colors and stability .

Pharmaceutical Formulations

The compound's ability to form stable complexes with metal ions has led to its exploration in pharmaceutical formulations. These complexes can enhance the solubility and bioavailability of drugs, making 2-amino-thiazole derivatives valuable in drug delivery systems .

Table 1: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of synthesized thiazole derivatives demonstrated significant anticancer activity against multiple cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compounds were evaluated using MTT assays, revealing that certain modifications to the thiazole ring enhanced cytotoxic effects significantly compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Potential

In a neuroprotective study, several thiazole derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The most potent derivative showed an IC50 value significantly lower than that of the control drug, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of ethyl 2-aminothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, resulting in antibacterial effects . Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

2-Aminothiazole: Used as a precursor for various pharmaceuticals and exhibits similar biological activities.

2-Aminothiazole-4-acetate: Known for its coordination ability and used in the synthesis of metal complexes.

2-Aminothiazoline-4-carboxylic acid: Exists in equilibrium with its tautomer and is a biomarker for cyanide poisoning.

Uniqueness: this compound stands out due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Biological Activity

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group at position 2 and an ethyl group at position 5 of the thiazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to apoptosis in cancer cells by inducing DNA damage and cell cycle arrest.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 | |

| Bacillus subtilis | 16 |

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate that the compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that this compound is well absorbed when administered orally and exhibits a half-life conducive for therapeutic use. Its distribution within tissues is influenced by its solubility and binding affinity to plasma proteins .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are essential. Preliminary toxicity studies indicate that at low concentrations, the compound exhibits minimal toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.